molecular formula C10H15N3OS B5740707 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5740707
M. Wt: 225.31 g/mol
InChI Key: XZVHYXCMBVLLGI-FNORWQNLSA-N
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Description

2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a member of the thiadiazole family of compounds and has been shown to have a wide range of biological and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits observed in Parkinson's disease. 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide has also been shown to induce oxidative stress and mitochondrial dysfunction, and has been implicated in the pathogenesis of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of the underlying mechanisms of Parkinson's disease. However, 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide also has limitations, including its toxicity and potential for off-target effects, which must be carefully considered when designing experiments.

Future Directions

For research on 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide include the development of new animal models of Parkinson's disease, as well as the investigation of the potential role of 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide in other neurodegenerative diseases. Additionally, the development of novel therapies targeting the underlying mechanisms of 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide-induced neurodegeneration may hold promise for the treatment of Parkinson's disease and other related disorders.

Synthesis Methods

2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide can be synthesized using a variety of methods, including the reaction of 2-methylthio-1,3,4-thiadiazole with N-(1-methyl-1-propenyl)propanamide in the presence of a catalyst. Other methods include the reaction of 2-methylthio-1,3,4-thiadiazole with 2-bromo-N-(1-methyl-1-propenyl)propanamide or the reaction of 2-methylthio-1,3,4-thiadiazole with 2-chloro-N-(1-methyl-1-propenyl)propanamide.

Scientific Research Applications

2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its scientific research applications, particularly in the field of neuroscience. 2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is commonly used in animal models of Parkinson's disease, as it is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to the characteristic motor deficits observed in Parkinson's disease.

properties

IUPAC Name

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-5-7(4)9-12-13-10(15-9)11-8(14)6(2)3/h5-6H,1-4H3,(H,11,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHYXCMBVLLGI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=NN=C(S1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=NN=C(S1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide

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